molecular formula C23H19BrN2O2 B11272779 5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272779
M. Wt: 435.3 g/mol
InChI Key: HQXCTGFKKSAZAT-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution reactions:

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Research: Studying its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-hydroxy-4-methyl-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-Bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the bromophenyl group in 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE provides unique reactivity and potential for further functionalization compared to similar compounds. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H19BrN2O2/c1-15-7-9-17(10-8-15)20-21(18-5-2-6-19(24)12-18)26(23(28)22(20)27)14-16-4-3-11-25-13-16/h2-13,21,27H,14H2,1H3

InChI Key

HQXCTGFKKSAZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CN=CC=C4)O

Origin of Product

United States

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